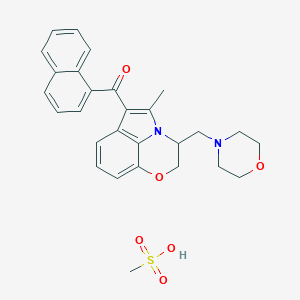

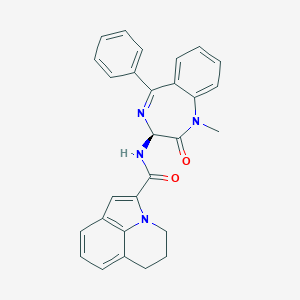

(S)-(-)-Win 55,212甲磺酸盐

描述

(S)-(-)-WIN 55,212 mesylate is a synthetic cannabinoid that acts as a non-selective agonist at the cannabinoid CB1 and CB2 receptors. It has been extensively studied for its effects on seizure activity in mice, particularly in combination with various antiepileptic drugs (AEDs). The compound has shown potential in enhancing the anticonvulsant actions of several AEDs, suggesting possible therapeutic applications in the management of epilepsy.

Synthesis Analysis

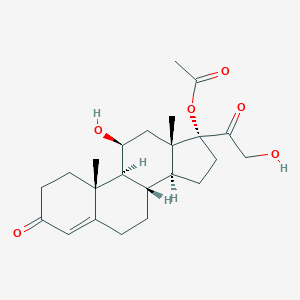

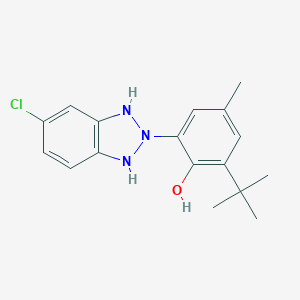

Molecular Structure Analysis

While the molecular structure of (S)-(-)-WIN 55,212 mesylate is not detailed in the provided papers, its activity as a non-selective cannabinoid receptor agonist implies a structure that allows for interaction with both CB1 and CB2 receptors. This interaction is crucial for its pharmacological effects.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Relevant Case Studies

The papers provided detail several studies where (S)-(-)-WIN 55,212 mesylate was used in combination with classical and second-generation AEDs in mice seizure models. For instance, one study found that WIN 55,212-2 mesylate significantly enhanced the anticonvulsant action of ethosuximide, phenobarbital, and valproate against pentylenetetrazole-induced clonic seizures in mice . Another study reported that WIN 55,212-2 mesylate elevated the threshold for maximal electroshock-induced seizures, indicating an anticonvulsant action . These studies suggest that (S)-(-)-WIN 55,212 mesylate could be beneficial in epilepsy treatment, although caution is advised due to potential impairment of motor coordination and memory observed in some combinations .

科学研究应用

抗癫痫药物作用增强:研究表明,(S)-(-)-Win 55,212甲磺酸盐增强了几种经典和第二代抗癫痫药物在小鼠模型中的抗惊厥作用。这包括它显著增强了卡马西平、苯妥英、苯巴比妥、丙戊酸钠、拉莫三嗪、普瑞巴林和托吡酯等药物在最大电击诱发惊厥试验中的抗惊厥效果 (Luszczki et al., 2011); (Luszczki et al., 2013)。

与抗癫痫药物的协同作用:该化合物还在小鼠急性热痛模型中显示出与普瑞巴林等药物的协同作用,表明在疼痛管理中可能有应用 (Luszczki & Magdalena Florek-Łuszczki, 2012)。

治疗精神运动性癫痫的潜力:(S)-(-)-Win 55,212甲磺酸盐已被发现显著增强了像加巴喷丁和左乙拉西坦这样的药物对小鼠6Hz诱发的精神运动性癫痫的抗癫痫作用,表明其在治疗精神运动性癫痫中的潜在用途 (Florek-Luszczki et al., 2015)。

对阵挛性癫痫阈值的调节:该化合物已被证明增强了某些抗癫痫药物对小鼠戊巴比妥诱导的阵挛性癫痫的抗癫痫作用,这表明其在癫痫阈值调节中的潜在用途 (Luszczki et al., 2011)。

剂量依赖性对癫痫阈值的影响:在另一项研究中,发现(S)-(-)-Win 55,212甲磺酸盐剂量依赖性地增加了小鼠最大电击诱发癫痫的阈值,表明其在某些癫痫模型中的抗癫痫作用 (Łuszczki等,2009)。

与氯硝安和拉考萨米的相互作用:该化合物还影响了氯硝安和拉考萨米在最大电击诱发癫痫模型中的抗癫痫和神经毒性潜力,表明其在调节这些药物效果中的作用 (Florek-Luszczki et al., 2014)。

安全和危害

属性

IUPAC Name |

methanesulfonic acid;[2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGCSTPOPBJYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017329 | |

| Record name | (+/-)-WIN 55,212 (mesylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-Win 55,212 mesylate | |

CAS RN |

137795-17-6 | |

| Record name | (+/-)-WIN 55,212 (mesylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

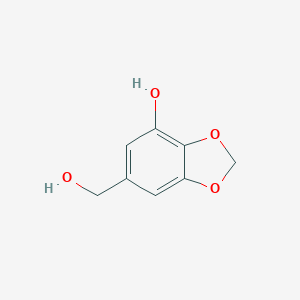

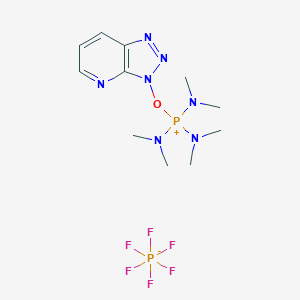

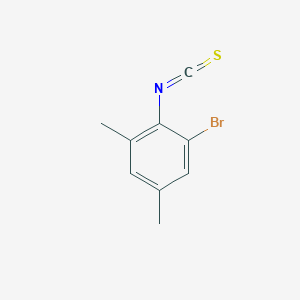

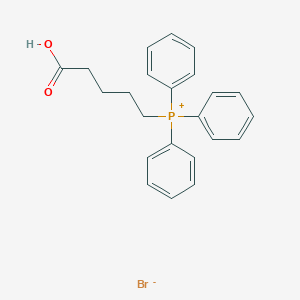

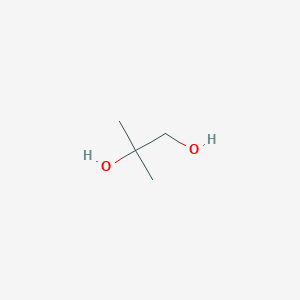

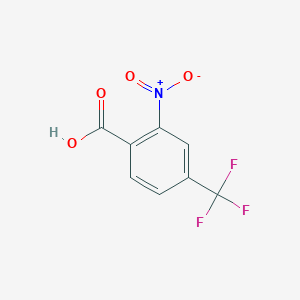

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)

![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)